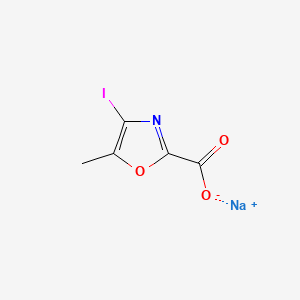![molecular formula C6H11ClN4 B6611095 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride CAS No. 2866335-45-5](/img/structure/B6611095.png)
1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[1,5-a]imidazol-7-ylmethanamine hydrochloride, also known as 1H-Pyrazolo[1,5-a]imidazole-7-methanamine hydrochloride or Pyrazoloimidazole, is an organic compound composed of two nitrogen atoms, two carbon atoms, and one hydrogen atom. It is a colorless solid with a melting point of 123°C and a molecular weight of 125.6 g/mol. Pyrazoloimidazole has been used as a research chemical in laboratories for a variety of scientific applications, including studies of its biochemical and physiological effects.
Applications De Recherche Scientifique
Pyrazoloimidazole has been used as a research chemical in laboratories for a variety of scientific applications. It has been studied for its ability to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been used in the study of the effects of nitric oxide on the cardiovascular system, as well as its potential applications in the treatment of hypertension and other cardiovascular diseases.
Mécanisme D'action
Pyrazoloimidazole acts as an inhibitor of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the amount of acetylcholine in the brain, which can have a variety of effects, including increased alertness, improved memory, and increased focus.
Biochemical and Physiological Effects
Pyrazoloimidazole has been found to have a variety of biochemical and physiological effects. It has been shown to increase the amount of acetylcholine in the brain, which can lead to increased alertness, improved memory, and increased focus. In addition, it has been found to have anti-inflammatory and antioxidant effects, as well as to be a potential treatment for hypertension and other cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazoloimidazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. In addition, it can be used to study the effects of acetylcholinesterase inhibition on the brain, as well as its potential applications in the treatment of hypertension and other cardiovascular diseases. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it is also toxic in high concentrations.
Orientations Futures
There are several potential future directions for research involving 1H-pyrazolo[1,5-a]imidazol-7-ylmethanamine hydrochloride. One potential direction is to further explore its anti-inflammatory and antioxidant effects, as well as its potential applications in the treatment of hypertension and other cardiovascular diseases. In addition, further research could be conducted to explore its potential use as an antidepressant or anxiolytic, as well as its potential to treat other neurological disorders such as Alzheimer’s disease. Finally, further research could be conducted to explore its potential use as an analgesic or anti-cancer agent.
Méthodes De Synthèse
Pyrazoloimidazole can be synthesized through a three-step process. First, a reaction between 2-methyl-5-nitroimidazole and ethyl bromoacetate is carried out in acetic acid in the presence of potassium carbonate. This reaction yields the intermediate product, ethyl 2-methyl-5-nitroimidazole-3-carboxylate. The intermediate product is then reacted with hydrazine hydrate in the presence of sodium hydroxide to form the desired product, 1H-pyrazolo[1,5-a]imidazol-7-ylmethanamine hydrochloride.
Propriétés
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-3-5-4-9-10-2-1-8-6(5)10;/h4,8H,1-3,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZXWLPLLCNMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)CN)N1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate, cis](/img/structure/B6611017.png)
![4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B6611022.png)


![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)
![2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6611047.png)


![4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6611061.png)




![3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B6611107.png)